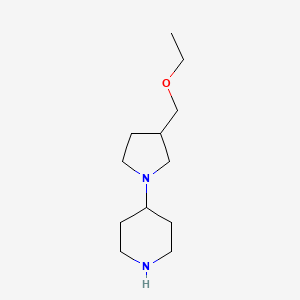
4-(3-(Etoximetil)pirrolidin-1-il)piperidina
Descripción general
Descripción
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is a useful research compound. Its molecular formula is C12H24N2O and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de compuestos biológicamente activos
El anillo de pirrolidina, un componente central del compuesto en cuestión, se utiliza ampliamente en química medicinal para crear nuevos compuestos biológicamente activos. Debido a su hibridación sp3, permite una exploración eficiente del espacio farmacoforo y contribuye significativamente a la estereoquímica de las moléculas . Esta estructura de anillo no planar mejora la cobertura tridimensional, lo cual es crucial para la interacción con los objetivos biológicos.
Desarrollo de ligandos de moléculas pequeñas
Este compuesto sirve como reactivo en la síntesis de ligandos de moléculas pequeñas para proteínas de unión a metil-lisina. Estas proteínas juegan un papel en la regulación de la expresión genética, y dirigirse a ellas puede conducir a nuevas estrategias terapéuticas para enfermedades como el cáncer .
Investigación del cáncer
Los investigadores han utilizado este compuesto para desarrollar moléculas pequeñas que pueden restaurar la expresión de E-cadherina y reducir la invasión en células de carcinoma colorrectal. La E-cadherina es una proteína que ayuda a que las células se mantengan unidas, y su pérdida a menudo se asocia con una mayor invasividad de las células cancerosas .
Inhibición de la quinasa similar a Polo 1
El compuesto se ha utilizado en la creación de inhibidores selectivos de la quinasa similar a Polo 1 (Plk1). La Plk1 es una enzima que juega un papel clave en la división celular, y su inhibición es un enfoque prometedor para detener el crecimiento de las células cancerosas .
Tratamiento de enfermedades metabólicas
También se ha utilizado en la síntesis de moléculas que afectan los niveles de glucosa en plasma. Estas moléculas tienen aplicaciones potenciales en el tratamiento de enfermedades metabólicas como la diabetes al regular los niveles de azúcar en sangre .
Neurofarmacología
En neurofarmacología, el compuesto se ha explorado para el desarrollo de antagonistas del receptor de vasopresina 1b. Estos receptores están involucrados en trastornos relacionados con el estrés y comportamientos sociales, lo que los convierte en un objetivo para el desarrollo de fármacos psiquiátricos .
Aplicaciones antiinflamatorias
El compuesto es un precursor en la síntesis de inhibidores de IKKβ. IKKβ es una enzima involucrada en la respuesta inflamatoria, y su inhibición puede conducir al desarrollo de nuevos fármacos antiinflamatorios .
Síntesis estereoselectiva
Debido a la estereogenicidad de los carbonos en el anillo de pirrolidina, el compuesto se puede utilizar para lograr diferentes perfiles biológicos de los candidatos a fármacos. Esto es particularmente importante en el diseño de fármacos enantioselectivos, donde la orientación espacial de los sustituyentes puede conducir a diferentes modos de unión a las proteínas .
Mecanismo De Acción
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been shown to have different biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .
Análisis Bioquímico
Biochemical Properties
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell signaling, which in turn affects cellular responses and functions . Additionally, it has been observed to modulate gene expression, thereby influencing the production of proteins that are crucial for cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind selectively to certain proteins, influencing their activity . This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways within the cell. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within the cell. By modulating the activity of certain enzymes, the compound can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its presence in specific tissues or organelles may enhance or diminish its biological activity .
Subcellular Localization
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and for exerting its effects on cellular processes .
Propiedades
IUPAC Name |
4-[3-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-2-15-10-11-5-8-14(9-11)12-3-6-13-7-4-12/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEWGMSQRYSZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


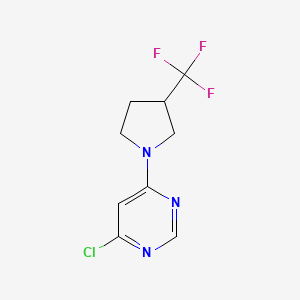
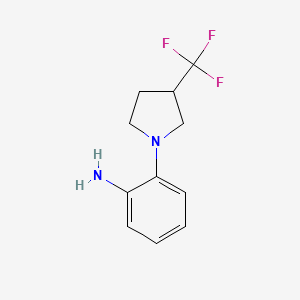
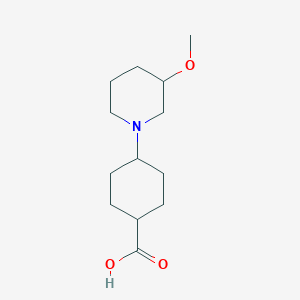
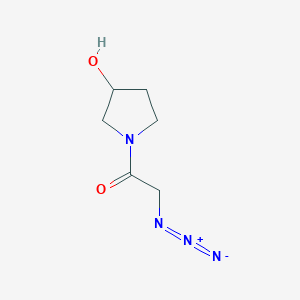

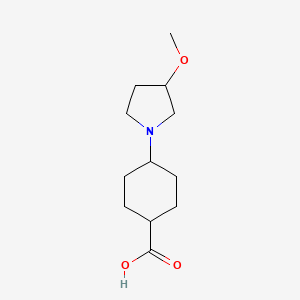
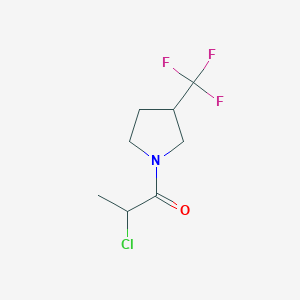

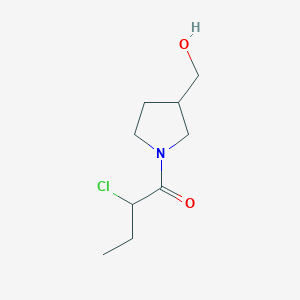
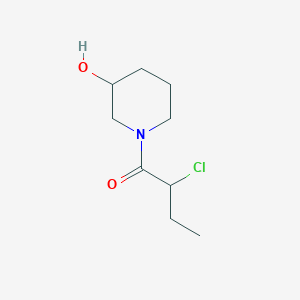
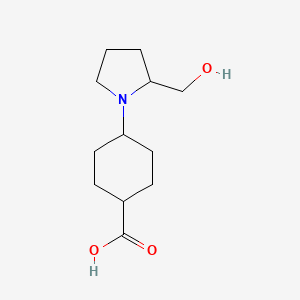
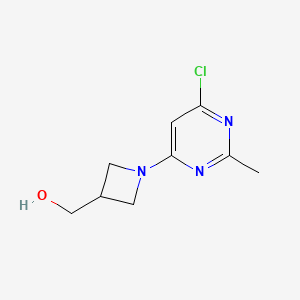
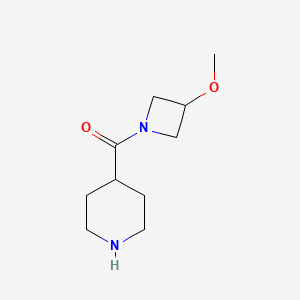
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
